molecular formula C9H10O2S B8636850 Cyclopropanesulphonylbenzene

Cyclopropanesulphonylbenzene

Cat. No. B8636850
M. Wt: 182.24 g/mol
InChI Key: ASCDEFWCUMHIMI-UHFFFAOYSA-N
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Patent
US07101892B2

Procedure details

A solution of cyclopropyl phenyl sulfide (10.5 g, 70 mmol) and Oxone™ (55.13 g, 175 mmol) in methanol (30 ml) was stirred at room temperature for 5 hours. The mixture was diluted was water and extracted with ethyl acetate. The combined organic layers were dried (MgSO4) and concentrated in vacuo.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH:8]2[CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH:11]OS([O-])=O.[K+].[OH2:17]>CO>[CH:8]1([S:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)(=[O:11])=[O:17])[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was diluted
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C1(CC1)S(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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